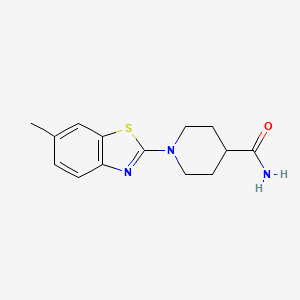![molecular formula C19H23N7 B12228760 6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228760.png)
6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amines under controlled conditions.
Introduction of the Piperazine Ring: This involves the reaction of the pyrimidine intermediate with piperazine derivatives.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate to form the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.
Piperazine Derivatives: These compounds share the piperazine ring and are known for their use in drug discovery.
Uniqueness
6-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of three different heterocyclic rings, which may confer unique biological activities and therapeutic potential compared to other compounds with only one or two of these rings.
Properties
Molecular Formula |
C19H23N7 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H23N7/c1-15-22-18(24-6-2-3-7-24)12-19(23-15)26-10-8-25(9-11-26)17-5-4-16(13-20)14-21-17/h4-5,12,14H,2-3,6-11H2,1H3 |
InChI Key |
MGCDZKXNMYGEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B12228679.png)
![4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12228690.png)
![2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole](/img/structure/B12228695.png)
![4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12228700.png)
![2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12228702.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228706.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B12228724.png)
![N-methyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228727.png)
![[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12228729.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12228733.png)
![N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228735.png)
![5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228742.png)
![3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B12228744.png)

